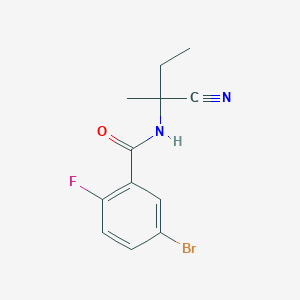

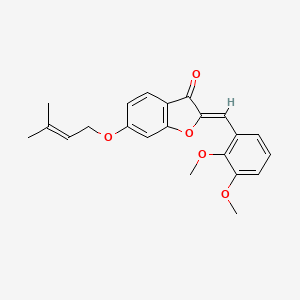

![molecular formula C18H15ClFN3OS B2596007 5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 158712-49-3](/img/structure/B2596007.png)

5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide” is a type of sulfonamide derivative . Sulfonamide derivatives are known for their wide range of biological activities, including antifungal and herbicidal properties . This particular compound is part of a larger group of molecules that have been synthesized for potential antiviral activities .

Synthesis Analysis

The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford a thiadiazole-thiol intermediate . This intermediate is then converted into a sulfonyl chloride, which undergoes a nucleophilic attack by amines to yield the final sulfonamide product .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . These reactions are common in the synthesis of sulfonamide derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Pyrazole derivatives are synthesized through various methodologies, including condensation followed by cyclization, which can be achieved under different conditions to produce heterocyclic compounds with pyrazole moieties. These methods include the use of phosphorus oxychloride (POCl3), dimethylformamide, acetamide, and hydrazine as common reagents. The synthesis approaches aim to annelate different heterocyclic nuclei with pyrazole, extending the categories of bioactive heterocyclic systems. This versatility underscores the compound's significance in organic synthesis and medicinal chemistry (Dar & Shamsuzzaman, 2015).

Biological and Pharmacological Activities

Pyrazole derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV effects. The structural versatility of pyrazole compounds allows for the development of targeted molecules with potential therapeutic applications. The extensive use of pyrazole derivatives as synthons in drug development highlights their importance in the discovery of new therapeutic agents (Dar & Shamsuzzaman, 2015).

Zukünftige Richtungen

While the exact future directions for this compound are not specified, the synthesis and study of sulfonamide derivatives continue to be an active area of research due to their wide range of biological activities . Further studies could explore the potential applications of this compound in medicine or agriculture.

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)sulfanyl-N-(4-fluorophenyl)-1,3-dimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3OS/c1-11-16(17(24)21-14-7-5-13(20)6-8-14)18(23(2)22-11)25-15-9-3-12(19)4-10-15/h3-10H,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHMZOXXGGOCME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)F)SC3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

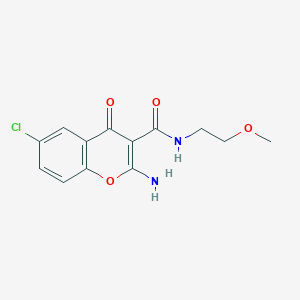

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2595927.png)

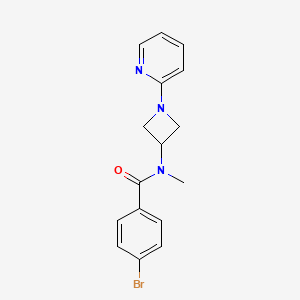

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2595932.png)

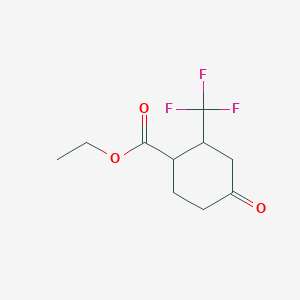

![2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide](/img/structure/B2595934.png)

![2-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2595935.png)

![6-allyl-5-methyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2595936.png)

![Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide](/img/structure/B2595939.png)

![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2595943.png)